Sesterterpene

Scalarane sesterterpenoids are a class of natural products isolated from various plants, particularly those belonging to the family Asteraceae. These compounds feature a complex bicyclic skeleton with a scalarane ring system at their core, which is characterized by a fused 12-membered and 8-membered ring structure. The scalarane sesterterpenoids exhibit diverse biological activities, including anti-inflammatory, antioxidant, and antiviral properties. Structurally, these molecules often contain hydroxyl, ketone, or epoxy groups, contributing to their potential pharmacological effects. For instance, studies have shown that certain scalarane derivatives can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). Additionally, these compounds are of interest due to their structural complexity and biological versatility, making them valuable for further exploration in medicinal chemistry. Research into scalarane sesterterpenoids is ongoing, with scientists working to elucidate their exact mechanisms of action and identify potential therapeutic applications. These natural products continue to attract significant attention from both academic researchers and pharmaceutical companies seeking new drug leads.
Sesterterpene
Struktur Chemischer Name CAS MF
155510-77-3 27-Norolean-14-en-28-oicacid, 1-hydroxy-3-[(4-hydroxybenzoyl)oxy]-13-methyl-, (1b,3b,13a)- (9CI) 155510-77-3 C37H52O6
145613-54-3 Pentanoic acid,3-hydroxy-,(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-1,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxochryseno[1,2-c]furan-13-ylester 145613-54-3 C32H50O6
154554-90-2 Scalarenedial 154554-90-2 C25H38O2
125990-20-7 12,16-Dihydroxy-20,24-dimethyl-24-oxo-25-scalaranal; (12β,16α)-form, 12-Ketone, 16-O-(3S-hydroxy-4-methylpentanoyl) 125990-20-7 C33H52O6
75605-85-5 Butanoic acid,3-hydroxy-,(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,2,3,4,4a,4b,5,6,6a,7,10,10a,10b,11,12,12a-hexadecahydro-1,1,4a,6a,10b-pentamethyl-6-chrysenylester 75605-85-5 C30H46O5
70022-71-8 2H-Phenanthro[2,1-e]isoindol-13-ol,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-tetradecahydro-5b,8,8,11a,13a-pentamethyl-2-(2-phenylethyl)-,acetate (ester), (5aS,5bR,7aS,11aS,11bR,13R,13aS)- (9CI) 70022-71-8 C35H47NO2
222960-90-9 Chryseno[1,2-c]furan-1,13-dione, 3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13a-hexadecahydro-3,5b,8,8,11a,13a-hexamethyl-, (3S,5aS,5bR,7aS,11aS,11bR,13aS)- 222960-90-9 C26H38O3
146453-11-4 Chryseno[1,2-c]furan-13(1H)-one, 4-(acetyloxy)-8-ethyloctadecahydro-3-hydroxy-3,5b,8,11a,13a-pentamethyl-, (3S,3aS,4S,5aS,5bR,7aS,8S,11aS,11bR,13aS,13bS)- 146453-11-4 C29H46O5
137224-63-6 27,28,29,30-Tetranorlup-14-en-3-ol,13-methyl-17-(1-methylethyl)-, (3b,13a,18b,19b)- (9CI) 137224-63-6 C30H50O
152186-80-6 12,24-Dihydroxy-20,24-dimethyl-15,17-scalaradien-25,24-olide; (12β,24α)-form, 12-O-(3-Hydroxy-4-methylpentanoyl) 152186-80-6 C33H50O6
Empfohlene Lieferanten
  • Hebei Ganmiao New material Technology Co., LTD
    Factory Trade Brand reagents
    Natur des Unternehmens: Private enterprises
  • Jiangsu Xinsu New Materials Co., Ltd
    Factory Trade Brand reagents
    Natur des Unternehmens: Private enterprises
  • Suzhou Genelee Bio-Technology Co., Ltd.
    Factory Trade Brand reagents
    Natur des Unternehmens: Private enterprises
  • Amadis Chemical Company Limited
    Factory Trade Brand reagents
    Natur des Unternehmens: Private enterprises
  • Shanghai Jinhuan Chemical CO., LTD.
    Factory Trade Brand reagents
    Natur des Unternehmens: Private enterprises